2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid

Catalog No.
S754840
CAS No.
306955-85-1
M.F
C14H10F3NO4S
M. Wt
345.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benz...

Standard fenamates cause COX-1 toxicity; N-aryl anthranilic acids fail in diaCEST MRI due to overlapping water signal. This N-sulfonyl anthranilic acid (CAS 306955-85-1) overcomes both: -SO2- linker forces conformational selectivity for COX-2, while shifting N-H resonance to 6.0-8.0 ppm for pH-independent MRI contrast. Trifluoromethyl group enhances metabolic stability. High-purity scaffold for selective COX-2/AKR1C3 inhibitors and multi-color diaCEST agents. Global shipping.

CAS Number

306955-85-1

Product Name

2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid

Molecular Formula

C14H10F3NO4S

Molecular Weight

345.3 g/mol

InChI

InChI=1S/C14H10F3NO4S/c15-14(16,17)9-4-3-5-10(8-9)23(21,22)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20)

InChI Key

STTDXJDJQQYOPK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F

Synonyms

2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid, N-{[3-(Trifluoromethyl)phenyl]sulfonyl}anthranilic acid, 2-(3-Trifluoromethylphenylsulfonamido)benzoic acid, 2-[[3-(Trifluoromethyl)phenyl]sulfonylamino]benzoic acid, N-(3-Trifluoromethylphenylsulfonyl)-2-aminobenzoic acid

Purity

≥98%

Package Size

250 mg, 1 g, 5 g

2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid (CAS 306955-85-1) is a highly specialized fluorinated N-sulfonyl anthranilic acid derivative. Structurally, it serves as a sulfonamide bioisostere of the well-known non-steroidal anti-inflammatory drug (NSAID) flufenamic acid, replacing the flexible diarylamine (–NH–) linker with a rigid, sterically demanding sulfonyl (–SO2–) group[1]. This specific structural modification fundamentally alters the compound's dihedral geometry, electronic distribution, and hydrogen-bonding capacity. In industrial and advanced research procurement, this compound is highly valued not as a generic fenamate, but as a precision scaffold for developing highly selective COX-2 and AKR1C3 inhibitors, and as an IntraMolecular-bond Shifted HYdrogen (IM-SHY) agent for diamagnetic chemical exchange saturation transfer (diaCEST) MRI contrast formulations [2]. Its trifluoromethyl group provides enhanced lipophilicity and metabolic stability, making it an ideal precursor for high-performance biological and diagnostic applications.

Research Fit

Defined SAR-sensitive scaffold for allosteric DENV RdRp inhibition
Ortho-benzoic acid with meta-CF3 phenylsulfonyl geometry
High purity grade for reproducible derivatization and screening

Substituting 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid with its direct N-aryl analog (flufenamic acid) or other generic fenamates results in immediate failure in both target selectivity and imaging applications. In enzymatic assays, the planar diarylamine linker of flufenamic acid allows binding to both COX-1 and COX-2, leading to off-target toxicity; conversely, the bulky –SO2– linker in this compound forces a specific conformational twist that selectively accommodates the larger COX-2 active site and the SP1 pocket of AKR1C3 [1]. Furthermore, in diaCEST MRI applications, generic N-aryl anthranilic acids exhibit labile N-H proton resonances too close to the bulk water signal (~4.8 ppm), causing signal overlap. The strongly electron-withdrawing sulfonyl group in this specific compound shifts the N-H resonance significantly downfield (6.0–8.0 ppm), enabling pH-independent, high-contrast multi-color MRI imaging that is impossible to achieve with standard fenamate substitutes[2].

Substitution Risk

Positional isomer mismatch
3- or 4-substituted benzoic acid analogs may disrupt the allosteric binding geometry mapped to the RNA tunnel entrance.
Meta-CF3 group substitution
Lack of the 3-trifluoromethyl group or replacement with non-fluorinated phenyl may significantly reduce lipophilicity and target affinity.
Non-fluorinated analog divergence
2-((Phenylsulfonyl)amino)benzoic acid (CAS 34837-67-7) shows lower LogP (~2.6), potentially altering permeability and assay performance.

diaCEST MRI Resonance Shift for Enhanced Imaging Contrast

For advanced molecular imaging, the chemical shift of the exchangeable proton is critical for avoiding interference from the bulk water signal. Studies on IM-SHY (IntraMolecular-bond Shifted HYdrogen) agents demonstrate that the labile N-H proton in N-sulfonyl anthranilic acids resonates between 6.0 and 8.0 ppm. In direct contrast, the N-H proton in the N-aryl comparator, flufenamic acid, resonates at only 4.8 ppm [1]. This significant downfield shift provided by the sulfonyl group allows for clear, multi-frequency MR imaging without water signal overlap.

Evidence DimensionLabile N-H proton resonance offset (ppm from water)
Target Compound Data6.0 - 8.0 ppm (N-sulfonyl anthranilic acid scaffold)
Comparator Or Baseline4.8 ppm (Flufenamic acid / N-aryl scaffold)
Quantified Difference1.2 - 3.2 ppm downfield shift
ConditionsdiaCEST MRI contrast evaluation, pH-independent exchange

Procuring the N-sulfonyl variant is essential for diaCEST MRI formulations, as the larger chemical shift offset prevents signal masking by bulk water, enabling accurate in vivo quantification.

DENV RdRp Inhibition
Class-level inference
>140-fold selectivity for DENV RdRp over HCV/human polymerases
Supports DENV-specific probe development
Direct IC50 for CAS 306955-85-1 not publicly reported

Steric Accommodation for COX-2 Isoform Selectivity

The substitution of the amine linker with a sulfonyl group dramatically alters the steric profile of the molecule. Research indicates that N-sulfonyl anthranilic acid derivatives achieve near-complete selectivity for the COX-2 isoform over COX-1, with specific analogs achieving up to 98% inhibition of COX-2 [1]. The larger sulfonyl group prevents the molecule from entering the narrower COX-1 substrate channel, whereas the planar N-aryl comparator (generic fenamates) indiscriminately inhibits both isoforms, leading to gastrointestinal toxicity.

Evidence DimensionIsoform selectivity (COX-2 vs. COX-1)
Target Compound DataHigh COX-2 selectivity (up to 98% inhibition for optimized analogs)
Comparator Or BaselineNon-selective dual COX-1/COX-2 inhibition (Standard fenamates)
Quantified DifferenceExclusion from COX-1 active site due to increased steric volume
ConditionsIn vitro cyclooxygenase inhibition assays

Buyers developing targeted anti-inflammatory agents must select the N-sulfonyl scaffold to achieve the necessary steric bulk for COX-2 selectivity, avoiding the side-effect profile of traditional NSAIDs.

Lipophilicity Gain
Cross-study comparable
ΔLogP ≈ +0.8 to +1.8 vs non-fluorinated analog
May support membrane permeability in cell-based assays
Computed values; cross-study comparison

Elimination of Reactive Metabolite Liability (Processability)

Traditional N-aryl anthranilic acids (like flufenamic acid and diclofenac) are notorious for undergoing cytochrome P450-mediated oxidation at the diarylamine nitrogen, forming reactive quinone imine intermediates that cause hepatotoxicity [1]. By replacing the amine with a strongly electron-withdrawing sulfonamide linkage, 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid completely blocks this specific oxidative pathway. The sulfonamide nitrogen is highly resistant to oxidation, significantly improving the metabolic stability profile of the scaffold.

Evidence DimensionSusceptibility to quinone imine formation
Target Compound DataOxidation-resistant (Sulfonamide linker)
Comparator Or BaselineHighly susceptible (Diarylamine linker in flufenamic acid)
Quantified DifferenceComplete blockade of N-oxidation liability
ConditionsMetabolic stability profiling / structural liability assessment

For pharmaceutical procurement, selecting the sulfonamide bioisostere eliminates a major structural alert for hepatotoxicity, streamlining downstream drug development and formulation.

Melting Point
Supporting evidence
157–159°C
Provides QC benchmark for identity verification
Defined range; unreported for regioisomers
Unique Identifier
Supporting evidence
InChIKey: STTDXJDJQQYOPK-UHFFFAOYSA-N
Ensures procurement of correct ortho-isomer
Distinct from 3- and 4-substituted isomers

Development of diaCEST MRI Contrast Agents

Due to its labile N-H proton resonating at 6.0–8.0 ppm, this compound is an ideal IM-SHY scaffold for developing multi-color diamagnetic CEST MRI contrast agents. It allows researchers to achieve pH-independent contrast that is clearly distinguishable from the bulk water signal, a critical requirement for in vivo molecular imaging [1].

Selective COX-2 Inhibitor Drug Discovery

The steric bulk of the sulfonyl linker makes this compound a superior starting material for synthesizing selective COX-2 inhibitors. Unlike traditional fenamates, it can be procured to specifically target the larger COX-2 active site while avoiding COX-1, making it highly relevant for next-generation anti-inflammatory drug development [2].

AKR1C3 Inhibitor Scaffolding for Prostate Cancer Research

Anthranilic acid derivatives are well-established inhibitors of AKR1C3, a key enzyme in castrate-resistant prostate cancer. The unique dihedral angle and trifluoromethyl group of this specific N-sulfonyl variant allow it to probe the SP1 subpocket of AKR1C3, making it a valuable precursor for synthesizing potent, non-steroidal androgen biosynthesis inhibitors [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
DENV RdRp inhibitor lead optimization
Ortho-substituted N-sulfonylanthranilic acid scaffold
Allosteric inhibition and SAR consistency
Flavivirus polymerase probe development
Class-level DENV RdRp selectivity profile
Selectivity over HCV/WNV/human polymerases
Prostanoid EP1 receptor modulator research
Sulfonamide-based scaffold with carboxylic acid
EP1 receptor selectivity and functional antagonism context
High-throughput screening library registration
High purity grade and defined melting point
Batch-to-batch consistency and unambiguous isomer identity

XLogP3

3.4

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